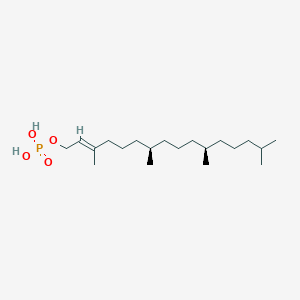

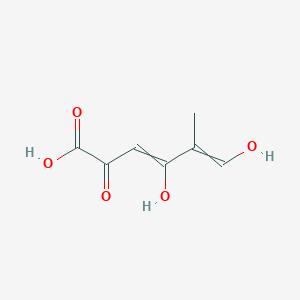

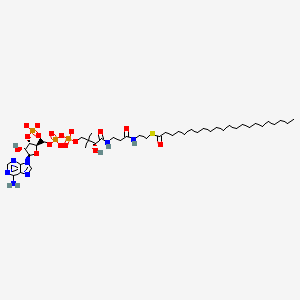

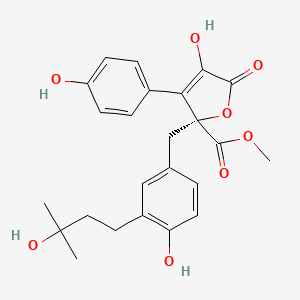

![molecular formula C45H69ClN8O14 B1263845 (2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide](/img/structure/B1263845.png)

(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide is a cyclic peptide produced by the cyanobacterium Scytonema hofmanni. It is known for its potent inhibitory action against serine proteases, particularly elastase . This compound has garnered significant interest in pharmaceutical research due to its potential as a lead compound in drug development campaigns .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide involves the formation of a 19-membered ring from six amino acid residues through lactone formation between a side chain hydroxyl group of the first residue and the C-terminal carboxylate . The synthesis also includes the formation of a 6-membered ring by an Ahp residue, which is a glutamate-aldehyde bound as a hemiaminal to the amide nitrogen of the following amino acid . The double ring structure is stabilized by a cis-peptide bond and two strong internal hydrogen bonds .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the research and production are conducted in laboratory settings, focusing on the extraction and purification from cyanobacteria cultures .

化学反応の分析

Types of Reactions

(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide primarily undergoes hydrolysis reactions due to its peptide nature. The compound’s rigid ring structure prevents hydrolytic attack by covering the active center of elastase .

Common Reagents and Conditions

The hydrolysis reactions of this compound typically involve the use of proteases such as elastase. The reaction conditions often include aqueous environments where the enzyme can interact with the peptide bonds of this compound .

Major Products Formed

The major products formed from the hydrolysis of this compound are smaller peptide fragments. These fragments result from the cleavage of peptide bonds within the cyclic structure .

科学的研究の応用

(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

作用機序

(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide exerts its effects by binding to the active site of elastase, a serine protease. The compound occupies the most prominent subsites S1 through S4 of the elastase, preventing a hydrolytic attack by covering the active center with its rigid ring structure . This binding mechanism effectively inhibits the enzyme’s activity, making this compound a potent elastase inhibitor .

類似化合物との比較

. Similar compounds include:

Micropeptins: Produced by Microcystis aeruginosa, these peptides also exhibit strong protease inhibitory activity.

Nostopeptins and Nostocyclin: Produced by Nostoc species, these peptides have similar inhibitory properties and structural features.

This compound stands out due to its specific inhibitory action against elastase and its unique structural features, such as the 19-membered ring and the 6-membered Ahp ring .

特性

分子式 |

C45H69ClN8O14 |

|---|---|

分子量 |

981.5 g/mol |

IUPAC名 |

(2S,3R)-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-N-[(2R,5S,11S,12S,15S,18R)-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-[(1S)-1-hydroxyethyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxybutanamide |

InChI |

InChI=1S/C45H69ClN8O14/c1-11-12-32(58)47-22(6)38(60)51-35(23(7)55)41(63)52-36-25(9)68-45(67)34(21(4)5)50-40(62)30(19-26-13-15-31(57)27(46)18-26)53(10)44(66)37(24(8)56)54-33(59)16-14-28(43(54)65)48-39(61)29(17-20(2)3)49-42(36)64/h13,15,18,20-25,28-30,33-37,55-57,59H,11-12,14,16-17,19H2,1-10H3,(H,47,58)(H,48,61)(H,49,64)(H,50,62)(H,51,60)(H,52,63)/t22-,23+,24-,25-,28+,29-,30-,33?,34?,35-,36-,37+/m0/s1 |

InChIキー |

IZUSQHCHSMJXLV-KZVJGMRKSA-N |

異性体SMILES |

CCCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1[C@@H](OC(=O)C(NC(=O)[C@@H](N(C(=O)[C@H](N2C(CC[C@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)[C@H](C)O)C)CC3=CC(=C(C=C3)O)Cl)C(C)C)C |

正規SMILES |

CCCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)C(C)O)C)CC3=CC(=C(C=C3)O)Cl)C(C)C)C |

同義語 |

scyptolin A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

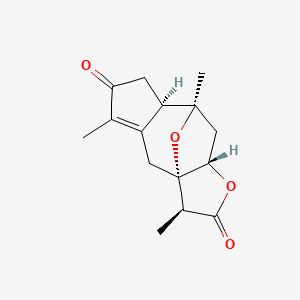

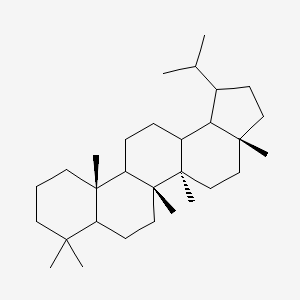

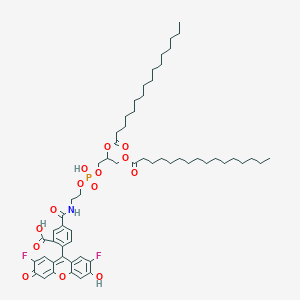

![(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone](/img/structure/B1263780.png)